

In-Depth Technical Guide: The Chemical and Pharmacological Profile of GR 128107

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Compound of Interest

Compound Name: GR 128107

Cat. No.: B15616916

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Abstract

GR 128107 is a potent and selective competitive antagonist of melatonin receptors. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Properties

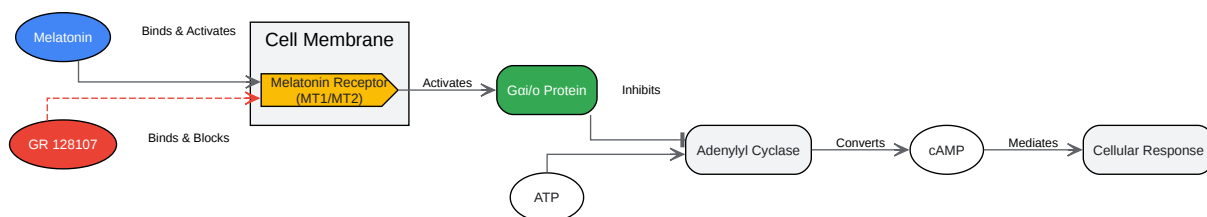
GR 128107, with the CAS Number 190328-44-0, is a small molecule with the chemical formula $C_{16}H_{20}N_2O_2$.^[1] Its structure is characterized by a core tetrahydro- γ -carboline moiety.

Property	Value	Source
CAS Number	190328-44-0	[1][2]
Molecular Formula	C ₁₆ H ₂₀ N ₂ O ₂	[1][2]
Molecular Weight	272.35 g/mol	[1][2]
SMILES	<chem>CC(N1CC(CCC1)C2=CNC3=C2C=C(C=C3)OC)=O</chem>	[2]
pKi	9.6	[2][3]

Mechanism of Action and Signaling Pathways

GR 128107 functions as a competitive antagonist at melatonin receptors.[2][3] Melatonin receptors, primarily MT1 and MT2, are G-protein coupled receptors (GPCRs) that are predominantly coupled to the inhibitory G-protein, Gai/o.

Upon activation by the endogenous agonist melatonin, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). As an antagonist, **GR 128107** binds to these receptors but does not elicit a downstream signaling cascade. Instead, it competitively blocks the binding of melatonin, thereby preventing the associated decrease in cAMP levels.



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Caption: Melatonin Receptor Signaling Pathway and the Antagonistic Action of **GR 128107**.

Experimental Protocols

The characterization of **GR 128107** as a melatonin receptor antagonist involves several key in vitro experiments. The following are detailed methodologies for these assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (K_i) of **GR 128107** for melatonin receptors.

Objective: To quantify the competitive displacement of a radiolabeled ligand from the melatonin receptor by **GR 128107**.

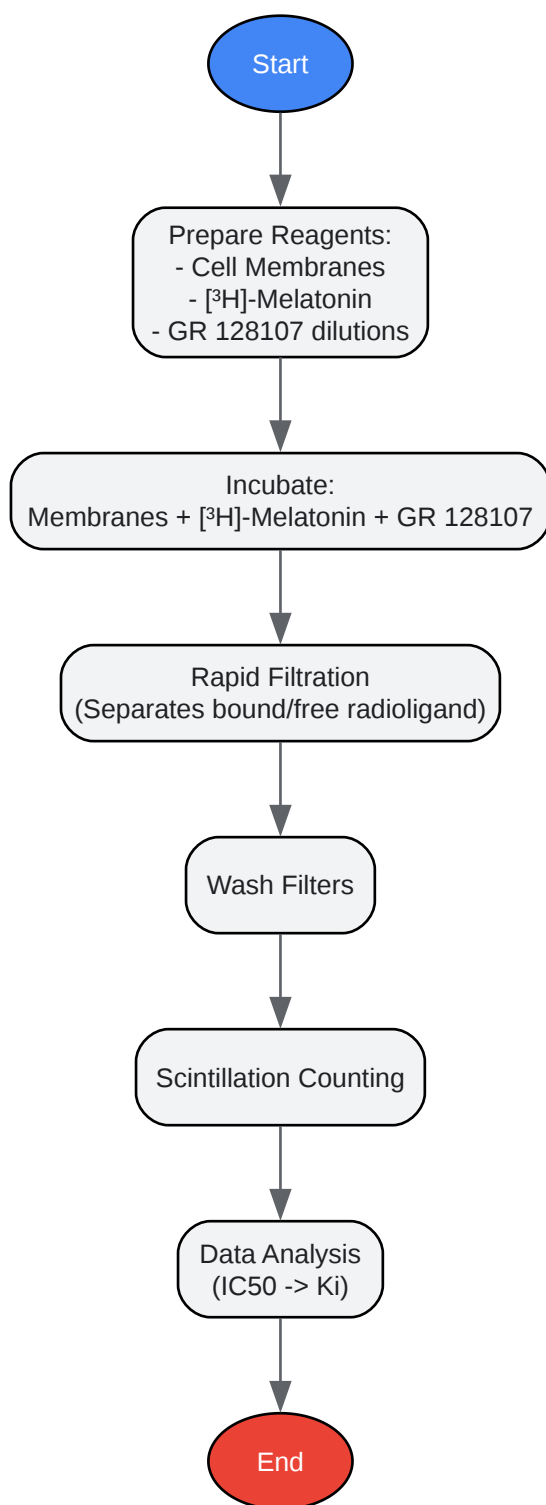
Materials:

- Cell membranes expressing recombinant human MT1 or MT2 receptors.
- Radioligand: [^3H]-Melatonin.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , 1 mM EDTA, pH 7.4.
- **GR 128107** stock solution.
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and counter.

Procedure:

- Prepare serial dilutions of **GR 128107** in assay buffer.
- In a 96-well plate, add cell membranes, [^3H]-Melatonin (at a concentration close to its K_d), and varying concentrations of **GR 128107** or vehicle.

- Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a saturating concentration of a non-labeled melatonin receptor agonist.
- Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.



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Caption: Experimental Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This assay assesses the functional antagonism of **GR 128107** by measuring its ability to block melatonin-induced inhibition of cAMP production.

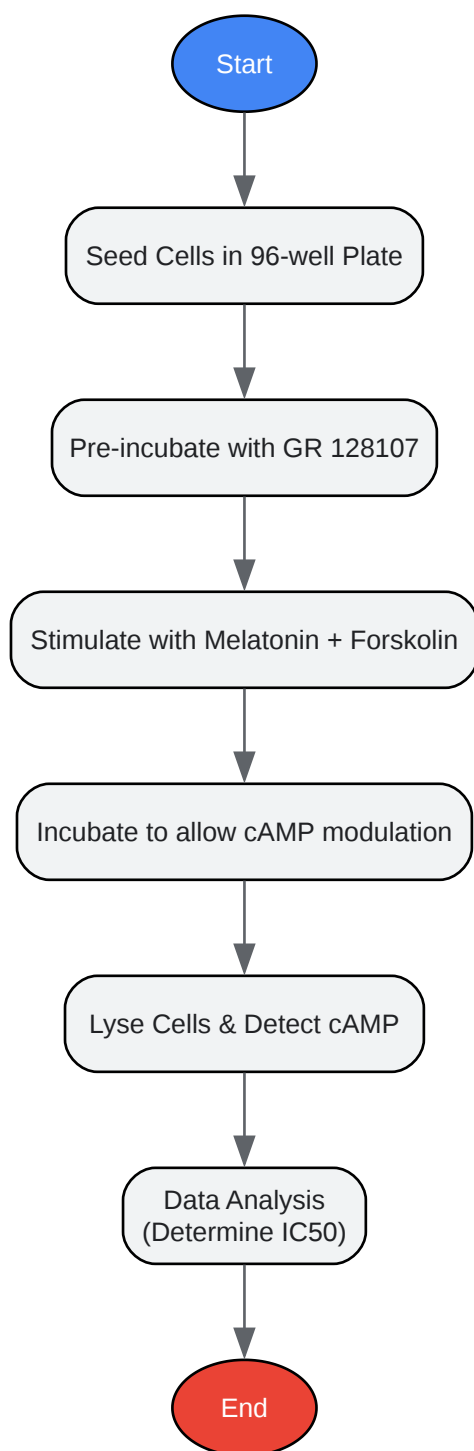
Objective: To determine the potency of **GR 128107** in antagonizing the functional response of melatonin receptors.

Materials:

- A cell line stably expressing a melatonin receptor (e.g., CHO-MT1 or CHO-MT2).
- Forskolin (an adenylyl cyclase activator).
- Melatonin.
- **GR 128107** stock solution.
- cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
- Cell culture medium and reagents.

Procedure:

- Seed the cells in 96-well plates and allow them to adhere overnight.
- Pre-incubate the cells with varying concentrations of **GR 128107** or vehicle for a defined period.
- Stimulate the cells with a fixed concentration of melatonin (typically the EC80) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for a clear window to observe inhibition.
- Incubate for a specific time to allow for changes in intracellular cAMP levels.
- Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
- Data are plotted as the percentage of inhibition of the melatonin response versus the concentration of **GR 128107** to determine the IC50 value.



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Caption: Experimental Workflow for a cAMP Functional Assay.

Synthesis

A detailed, peer-reviewed synthesis protocol for **GR 128107** is not readily available in the public domain, which is common for proprietary compounds from pharmaceutical research programs. The synthesis would likely involve the construction of the tetrahydro- γ -carboline core followed by functional group manipulations to introduce the methoxy and N-acetylpiperidine moieties.

Conclusion

GR 128107 is a valuable research tool for investigating the physiological and pathological roles of melatonin receptors. Its high affinity and antagonistic properties make it suitable for in vitro and potentially in vivo studies aimed at elucidating the therapeutic potential of melatonin receptor modulation. The experimental protocols detailed in this guide provide a foundation for the further characterization of **GR 128107** and other novel melatonin receptor ligands.

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References

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